REACTION_SMILES
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[CH3:1][O:2][C:3]([C:4](=[O:5])[NH:6][c:7]1[cH:8][c:9]([C:10](=[O:11])[O:12][CH3:13])[cH:14][cH:15][cH:16]1)=[O:17].[CH3:21][OH:22].[NH2:19][NH2:20].[OH2:18]>>[O:2]=[C:3]([C:4](=[O:5])[NH:6][c:7]1[cH:8][c:9]([C:10](=[O:11])[O:12][CH3:13])[cH:14][cH:15][cH:16]1)[NH:19][NH2:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(=O)Nc1cccc(C(=O)OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COC(=O)c1cccc(NC(=O)C(=O)NN)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |